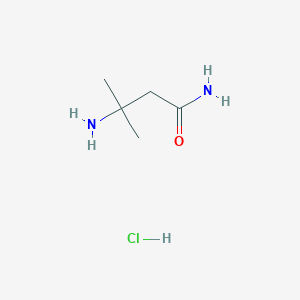
2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride
Übersicht
Beschreibung
“2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H16ClNO3 . It has a molecular weight of 209.67 g/mol . The IUPAC name for this compound is 2-amino-3-(oxan-3-yl)propanoic acid;hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)4-6-2-1-3-12-5-6;/h6-7H,1-5,9H2,(H,10,11);1H . The canonical SMILES structure is C1CC(COC1)CC(C(=O)O)N.Cl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.67 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 209.0818711 g/mol . The topological polar surface area is 72.6 Ų . The compound has a heavy atom count of 13 . The compound is covalently bonded and has a unit count of 2 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Compound Polymorphism
Polymorphism in pharmaceutical compounds can significantly affect their physical and chemical properties. A study characterized two polymorphic forms of a closely related investigational pharmaceutical compound using spectroscopic and diffractometric techniques. These techniques, including capillary powder X-ray diffraction and solid-state nuclear magnetic resonance, are crucial for identifying and characterizing the subtle structural differences between polymorphs, which can influence drug efficacy and stability (Vogt et al., 2013).
Fluorescence Derivatization of Amino Acids
Fluorescence derivatization is a technique used to enhance the detectability of compounds in analytical chemistry. A study explored the derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid, resulting in strongly fluorescent derivatives suitable for biological assays. This method enhances the applicability of fluorescent derivatising agents in biological and analytical applications, providing a tool for the sensitive detection of amino acids (Frade et al., 2007).
Synthesis Methodologies
Innovative synthesis methodologies facilitate the development of new compounds with potential applications in various fields. One study introduced a simple synthesis of N-substituted 1,3-oxazinan-2-ones via a three-component, one-pot reaction. This method represents an efficient way to produce chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid from readily available starting materials, showcasing the versatility of synthesis techniques in creating complex molecules (Trifunović et al., 2010).
Materials Science
The functional modification of materials through chemical reactions opens up new applications in diverse areas, including medical technologies. Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amine compounds to form amine-treated polymers. These modifications enhance the materials' properties, such as swelling behavior and thermal stability, indicating potential for biomedical applications, such as drug delivery systems (Aly & El-Mohdy, 2015).
Eigenschaften
IUPAC Name |
2-amino-3-(oxan-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)5-6-3-1-2-4-12-6;/h6-7H,1-5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICRNYNUJWRYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B1378578.png)
![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride](/img/structure/B1378579.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)
![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)


![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)